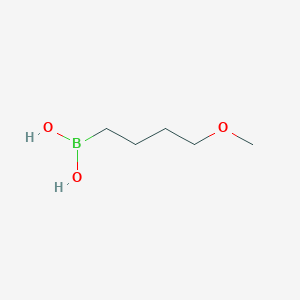

(4-Methoxybutyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Methoxybutyl)boronic acid is an organoboron compound with the molecular formula C5H13BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a hydroxyl group and an alkyl chain with a methoxy substituent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(4-Methoxybutyl)boronic acid can be synthesized through several methods, including hydroboration and Suzuki-Miyaura coupling reactions. One common approach involves the hydroboration of 4-methoxy-1-butene with borane-dimethyl sulfide complex, followed by oxidation with hydrogen peroxide to yield the desired boronic acid . The reaction conditions typically involve mild temperatures and the use of solvents such as tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity .

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

(4-Methoxybutyl)boronic acid participates in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides. Example conditions:

| Substrate | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O | 82 | |

| 2-Chloropyridine | Pd(OAc)₂, SPhos | DME | 75 |

Mechanistic Notes :

-

The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetallation with the boronic acid and reductive elimination .

-

Protodeboronation is a competing side reaction under basic conditions, forming butylmethoxy byproducts .

Halodeboronation Reactivity

In the presence of electrophilic halogen sources (e.g., NIS, NBS), this compound undergoes halodeboronation via a boronate intermediate:

-

Boronate Formation : Reaction with KOAc generates a tetrahedral boronate (e.g., KO[BOCH₂(CH₂)₃OCH₃] ), detected via ¹¹B NMR .

-

ipso-Substitution : The boronate reacts with electrophilic halogens (e.g., I⁺) to yield 4-methoxybutyl iodide and boric acid .

Key Observations :

-

Halodeboronation efficiency depends on the boronic acid’s Lewis acidity and solvent polarity .

-

Competing protodeboronation dominates in protic solvents (e.g., MeOH) .

Complexation with Diols

The methoxybutyl chain influences binding to diols (e.g., sugars), with stability constants (log K) determined via fluorescence or NMR titration:

| Diol | log K | pH | Reference |

|---|---|---|---|

| Fructose | 3.2 | 7.4 | |

| Glucose | 2.1 | 7.4 |

Mechanism :

-

The boronic acid forms a tetrahedral boronate ester with the diol, stabilized by solvent insertion (e.g., water) between boron and the adjacent methoxy group .

Functional Group Compatibility

Wissenschaftliche Forschungsanwendungen

General Applications of Boronic Acids

- Medicinal Chemistry:

- Anticancer, Antibacterial, and Antiviral Activity: Boronic acids have demonstrated anticancer, antibacterial, and antiviral properties .

- Drug Delivery and Sensors: They can be used in drug delivery systems and as sensors .

- FDA-Approved Drugs: Several boronic acid-containing drugs have been approved by the FDA, including bortezomib, ixazomib, and vaborbactam .

- Modification of Bioactive Molecules: Introducing a boronic acid group can modify the selectivity, physicochemical, and pharmacokinetic characteristics of bioactive molecules, potentially improving their existing activities .

- Organic Synthesis:

- Other Applications:

Potential Applications of (4-Methoxybutyl)boronic acid

While the provided search results do not offer specific case studies or data tables for this compound, based on the general applications of boronic acids, we can infer potential uses:

- As a building block in the synthesis of more complex organic molecules.

- In the development of sensors or drug delivery systems.

- As a potential pharmaceutical agent or as a modifier to improve the properties of existing drugs .

- Due to the presence of the methoxybutyl group, it might have unique interactions or properties compared to other boronic acids .

Wirkmechanismus

The mechanism of action of (4-Methoxybutyl)boronic acid in chemical reactions often involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The boron atom’s ability to form stable complexes with various ligands makes it a versatile reagent in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phenylboronic acid

- 4-Methoxyphenylboronic acid

- 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

(4-Methoxybutyl)boronic acid is unique due to its specific alkyl chain with a methoxy substituent, which imparts distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid and its derivatives, this compound offers different steric and electronic properties, making it suitable for specific applications in organic synthesis and material science .

Biologische Aktivität

(4-Methoxybutyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Overview of Boronic Acids

Boronic acids, including this compound, are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. These compounds have been extensively studied for their ability to form reversible covalent bonds with diols, which is crucial in various biological processes. Their unique properties make them valuable in drug discovery and development, particularly as enzyme inhibitors.

-

Enzyme Inhibition :

- This compound has been evaluated for its inhibitory effects on various enzymes, including β-lactamases. These enzymes are responsible for antibiotic resistance in bacteria. Studies have shown that boronic acids can act as transition-state analog inhibitors, effectively binding to the active site of these enzymes and preventing substrate hydrolysis .

- The compound has demonstrated significant inhibition against serine-β-lactamases with IC50 values indicating its potency as an inhibitor .

- Cytotoxicity :

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. Key findings from SAR studies include:

- Methoxy Group : The presence of the methoxy group enhances the compound's ability to interact with biological targets, contributing to its cytotoxic potency .

- Substituent Variations : Modifications on the aromatic ring or the alkyl chain can significantly alter the compound's efficacy. For example, replacing the methoxy group or altering the ring structure may reduce activity against tubulin polymerization .

Case Studies

-

Anticancer Activity :

- A study evaluating various boronic acid derivatives found that those with modifications similar to this compound showed significant cytotoxicity against cancer cells while maintaining lower toxicity towards healthy cells . For instance, compounds B5 and B7 demonstrated reduced cell viability in cancer cells compared to healthy cells when tested at similar concentrations.

- Antimicrobial Properties :

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

4-methoxybutylboronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13BO3/c1-9-5-3-2-4-6(7)8/h7-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMPWLRAWKNKRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCOC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.